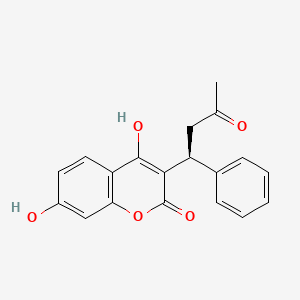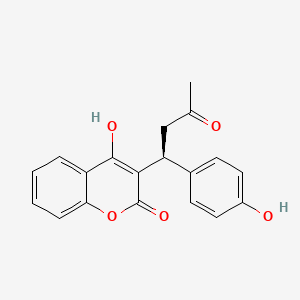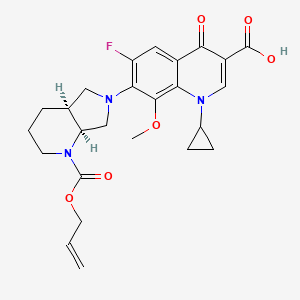
(2S)-N,N,O-Tribenzylserinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N,N,O-Tribenzylserinol (TBS) is a novel, small-molecule inhibitor of protein kinase C (PKC) that has been gaining attention in recent years due to its potential therapeutic applications. TBS has been studied for its ability to modulate the activity of various PKC isoforms, resulting in its potential as a therapeutic tool for a variety of diseases and conditions.
Wissenschaftliche Forschungsanwendungen
(2S)-N,N,O-Tribenzylserinol has been studied for its potential applications in the treatment of a variety of diseases and conditions. It has been shown to modulate the activity of various PKC isoforms, thereby providing potential therapeutic benefits. For example, (2S)-N,N,O-Tribenzylserinol has been studied for its potential to inhibit the proliferation of cancer cells, as well as for its potential to modulate the activity of immune cells. Additionally, (2S)-N,N,O-Tribenzylserinol has been studied for its potential to modulate the activity of various neurotransmitter systems, such as the dopaminergic and serotonergic systems, thereby providing potential therapeutic benefits for neurological disorders.
Wirkmechanismus
(2S)-N,N,O-Tribenzylserinol is a highly specific inhibitor of PKC, with a high affinity for the active site of the enzyme. The mechanism of action of (2S)-N,N,O-Tribenzylserinol involves the formation of a covalent bond between the inhibitor and the active site of the enzyme, resulting in the inhibition of the enzyme. This covalent bond is formed via the nucleophilic substitution reaction that occurs between the DBPA and the serinol, resulting in the formation of the (2S)-N,N,O-Tribenzylserinol molecule.
Biochemical and Physiological Effects
(2S)-N,N,O-Tribenzylserinol has been studied for its potential to modulate the activity of various PKC isoforms, resulting in a variety of biochemical and physiological effects. For example, (2S)-N,N,O-Tribenzylserinol has been shown to inhibit the proliferation of cancer cells, as well as to modulate the activity of immune cells. Additionally, (2S)-N,N,O-Tribenzylserinol has been studied for its potential to modulate the activity of various neurotransmitter systems, such as the dopaminergic and serotonergic systems, thereby providing potential therapeutic benefits for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-N,N,O-Tribenzylserinol has several advantages for use in laboratory experiments. First, (2S)-N,N,O-Tribenzylserinol is highly specific and has a high affinity for the active site of the enzyme, resulting in a high degree of inhibition. Second, the synthesis of (2S)-N,N,O-Tribenzylserinol is highly efficient, with yields of up to 95% being reported in literature. Finally, (2S)-N,N,O-Tribenzylserinol is relatively inexpensive and readily available.
However, there are also some limitations to using (2S)-N,N,O-Tribenzylserinol in laboratory experiments. First, (2S)-N,N,O-Tribenzylserinol is not suitable for use in vivo, as it is highly toxic. Additionally, (2S)-N,N,O-Tribenzylserinol has a relatively short half-life, meaning that it must be used quickly in order to achieve the desired effect. Finally, (2S)-N,N,O-Tribenzylserinol is not suitable for use in experiments involving animals, as it is highly toxic and can cause adverse reactions.
Zukünftige Richtungen
The potential applications of (2S)-N,N,O-Tribenzylserinol are numerous and varied, and there are many directions in which research can be taken. First, further research can be done to explore the potential therapeutic applications of (2S)-N,N,O-Tribenzylserinol, such as its potential to inhibit the proliferation of cancer cells, modulate the activity of immune cells, and modulate the activity of various neurotransmitter systems. Additionally, further research can be done to explore the pharmacokinetics of (2S)-N,N,O-Tribenzylserinol, as well as to develop safer and more effective delivery methods for (2S)-N,N,O-Tribenzylserinol. Finally, further research can be done to explore the potential of (2S)-N,N,O-Tribenzylserinol as an adjuvant therapy in combination with other therapeutic agents.
Synthesemethoden
(2S)-N,N,O-Tribenzylserinol is synthesized by the condensation of benzyl serinol with 2,3-dibenzyloxypropionic acid (DBPA) in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction, with the DBPA acting as a nucleophile and the serinol as an electrophile. The reaction is highly efficient, with yields of up to 95% being reported in literature.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (2S)-N,N,O-Tribenzylserinol can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The key steps involve the protection of the amine and hydroxyl groups, followed by the reduction of the ketone group and the debenzylation of the protected intermediate. The final product can be obtained through purification and isolation steps.", "Starting Materials": [ "Benzylamine", "Benzyl alcohol", "2-Acetamidoacetaldehyde diethyl acetal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting benzylamine with 2-acetamidoacetaldehyde diethyl acetal in the presence of hydrochloric acid to form N-benzyl-N-(2-diethoxyacetyl)acetamide.", "Step 2: Protection of the hydroxyl group by reacting N-benzyl-N-(2-diethoxyacetyl)acetamide with benzyl alcohol in the presence of sodium hydroxide to form (2S)-N,N,O-tribenzylserinol diethyl acetal.", "Step 3: Reduction of the ketone group by reacting (2S)-N,N,O-tribenzylserinol diethyl acetal with sodium borohydride in methanol to form (2S)-N,N,O-tribenzylserinol diethyl acetal hydride.", "Step 4: Debenzylation of the protected intermediate by reacting (2S)-N,N,O-tribenzylserinol diethyl acetal hydride with hydrochloric acid to form (2S)-N,N,O-tribenzylserinol.", "Step 5: Purification and isolation of (2S)-N,N,O-tribenzylserinol by extraction with ethyl acetate and subsequent evaporation of the solvent." ] } | |
CAS-Nummer |
1798903-09-9 |
Produktname |
(2S)-N,N,O-Tribenzylserinol |
Molekularformel |
C24H27NO2 |
Molekulargewicht |
361.485 |
IUPAC-Name |
(2S)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m0/s1 |
InChI-Schlüssel |
WYPDMSNXHUNHOE-DEOSSOPVSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
Synonyme |
(2S)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanol; (2S)-(N,N,-Dibenzyl-O-benzyl)serinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)


![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)




![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)

